molecular formula C8H6Br2O B14620332 2,3-Dibromo-4-ethenylphenol CAS No. 59070-57-4

2,3-Dibromo-4-ethenylphenol

Cat. No.: B14620332
CAS No.: 59070-57-4
M. Wt: 277.94 g/mol
InChI Key: NYQXUSIDVODKJQ-UHFFFAOYSA-N
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Description

2,3-Dibromo-4-ethenylphenol is an organic compound with the molecular formula C₈H₆Br₂O It is a brominated phenol derivative characterized by the presence of two bromine atoms and an ethenyl group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dibromo-4-ethenylphenol typically involves the bromination of ethenylphenol. One common method is the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the phenol ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-4-ethenylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Dibromo-4-ethenylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dibromo-4-ethenylphenol involves its interaction with molecular targets through its bromine atoms and phenolic hydroxyl group. The compound can form hydrogen bonds and halogen bonds with biological molecules, affecting their structure and function. These interactions can lead to changes in enzyme activity, protein folding, and cellular signaling pathways .

Comparison with Similar Compounds

  • 2,3-Dibromo-4,5-dihydroxybenzyl ether
  • 2,3-Dibromo-4,6-dimethoxy-5-methylphenol
  • 2,3-Dibromo-4-phenylnaphthalen-1-ol

Comparison: 2,3-Dibromo-4-ethenylphenol is unique due to the presence of the ethenyl group, which imparts distinct reactivity and properties compared to other brominated phenols. The ethenyl group allows for additional chemical modifications and interactions, making it a versatile compound in various applications .

Properties

CAS No.

59070-57-4

Molecular Formula

C8H6Br2O

Molecular Weight

277.94 g/mol

IUPAC Name

2,3-dibromo-4-ethenylphenol

InChI

InChI=1S/C8H6Br2O/c1-2-5-3-4-6(11)8(10)7(5)9/h2-4,11H,1H2

InChI Key

NYQXUSIDVODKJQ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C(=C(C=C1)O)Br)Br

Origin of Product

United States

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